molecular formula C14H10N2S B187651 4-Phenyl-2-(2-pyridyl)thiazole CAS No. 14384-67-9

4-Phenyl-2-(2-pyridyl)thiazole

Cat. No. B187651
CAS RN: 14384-67-9
M. Wt: 238.31 g/mol
InChI Key: ZRIPTGIQAZVFDP-UHFFFAOYSA-N
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Description

4-Phenyl-2-(2-pyridyl)thiazole is a chemical compound with the molecular formula C14H10N2S . It has a molecular weight of 238.31 .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-2-(2-pyridyl)thiazole has been confirmed using spectroscopic data and elemental analysis . The 1HNMR of a similar compound shows a singlet at 8.71δ for the thiazole proton, while the other protons of the phenyl ring and pyridine ring showed a multiplet at δ 7.40-9.25 .


Physical And Chemical Properties Analysis

4-Phenyl-2-(2-pyridyl)thiazole has been found to perform a “turn-on” fluorescent sensing for Fe(III) with selectivity and reversibility . The detection limit was found as 2.2 × 10^(-7) M .

Scientific Research Applications

  • Antimycobacterial and Antiplasmodial Agents : Derivatives of 2-amino-4-(2-pyridyl)thiazole, which share a structural similarity with 4-Phenyl-2-(2-pyridyl)thiazole, have been synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis and antiplasmodial activity against Plasmodium falciparum. These compounds have shown promising results, particularly those with a 2-pyridyl ring and substituted phenyl ring in the thiazole scaffold (Mjambili et al., 2014).

  • Antiinflammatory Activity : The regioisomers of 2,3-dihydroimidazo[2,1-b]thiazole, which are structurally related to 4-Phenyl-2-(2-pyridyl)thiazole, were synthesized and evaluated for their antiinflammatory activities. These compounds showed inhibition of edema to varying degrees, highlighting their potential as anti-inflammatory agents (Shilcrat et al., 1991).

  • Adenosine Receptor Pharmacophore : Derivatives of 2-amino-4-phenyl-5-(4-pyridyl)thiazole, closely related to 4-Phenyl-2-(2-pyridyl)thiazole, have been identified as adenosine A3 and/or A2b receptor antagonists and inhibitors of TNF-a production. They are suggested to be useful in treating asthma and COPD (Expert Opinion on Therapeutic Patents, 2000).

  • Ratiometric Fluorescent Sensor for Fe(III) : A derivative, 4-phenyl-5-phenylethynyl-2-(2-pyridyl)thiazole, has been developed as a ratiometric fluorescent sensor for Fe(III). This application is crucial for various biochemical and industrial processes (Wang et al., 2016).

  • Gastric H+/K+-ATPase Inhibitors : 4-(2-Pyridyl)-5-phenylthiazoles have been shown to be reversible, K + -competitive gastric H + /K + -ATPase inhibitors. This finding is significant for potential applications in treating gastric acid-related diseases (Ife et al., 1995).

  • Fluorescent Sensing and Logic Function : 4-Phenyl-2-(2-pyridyl)thiazole has been investigated as a molecular fluorescent switch, capable of "turn-on" fluorescent sensing for Fe(III) with selectivity and reversibility. Additionally, it exhibits a pH-dependent dual-emission, which has been used to construct an OR logic gate, combining the two external stimuli as inputs (Yang et al., 2016).

Safety And Hazards

4-Phenyl-2-(2-pyridyl)thiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Phenyl-2-(2-pyridyl)thiazole has been investigated as a molecular fluorescent switch . It was found that 2-PTP could perform a “turn-on” fluorescent sensing for Fe(III) with selectivity and reversibility . This suggests potential applications in the development of fluorescent sensors and logic gates at the molecular level .

properties

IUPAC Name

4-phenyl-2-pyridin-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c1-2-6-11(7-3-1)13-10-17-14(16-13)12-8-4-5-9-15-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIPTGIQAZVFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801302035
Record name 2-(4-Phenyl-2-thiazolyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-2-(2-pyridyl)thiazole

CAS RN

14384-67-9
Record name 2-(4-Phenyl-2-thiazolyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14384-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Phenyl-2-thiazolyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14384-67-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MY Yang, XL Zhao, MH Zheng, Y Wang, JY Jin - Journal of fluorescence, 2016 - Springer
In the presented paper we investigated a 2-pyridylthiazole derivative, 4-phenyl-2-(2-pyridyl)thiazole (2-PTP), as the molecular fluorescent switches. It was firstly found that 2-PTP could …
Number of citations: 8 link.springer.com
Y Wang, MY Yang, MH Zheng, XL Zhao, YZ Xie… - Tetrahedron Letters, 2016 - Elsevier
2-Pyridylthiazole (2-PT) as a robust fluorophore has been applied in various fluorescent sensors. Based on the intramolecular charge transfer (ICT) process of 2-PT unit, we develop its …
Number of citations: 25 www.sciencedirect.com
EE Glover, TR Thomas - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
The synthesis of 2-(2-pyridyl)thiazole and the conversion of this base and of 4-methyl-2-(2-pyridyl)thiazole into a variety of substituted pyrido[1,2-a]thiazolo[2,3-c]pyrazidi-inium salts is …
Number of citations: 1 pubs.rsc.org
V Gujar, V Roshni, M Suryawanshi, V Bobade… - Sensors and Actuators B …, 2020 - Elsevier
Selective and sensitive detection of amino acids is extremely significant as they play a key role in many biological processes. Herein, a pyridyl-thiazole based fluorophore (PTCN), …
Number of citations: 9 www.sciencedirect.com
TR Thomas - 1966 - etheses.dur.ac.uk
NOLENCLATURE In accordance T/ith the recommendations of the Chemicfil Society^ the ring index system will be used throughout for the naming of fused cyclic systems. The name …
Number of citations: 3 etheses.dur.ac.uk
JY Bai, YZ Xie, CJ Wang, SQ Fang, LN Cao… - Journal of …, 2018 - Springer
As a structural analogue of pyridylthiazole, 2-(2-benzothiazoyl)-phenylethynylquinoline (QBT) was designed as a fluorescent probe for Hg(II) based on an intramolecular charge transfer …
Number of citations: 6 link.springer.com
MAM Alhamami, JS Algethami… - Critical Reviews in …, 2023 - Taylor & Francis
Thiazole and its derivatives play an important role in biological and non-biological fields due to several structural and electronic behaviors associated with it. Thiazole derivatives act as …
Number of citations: 3 www.tandfonline.com

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